1,3-Bis(3-bromophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
105946-57-4 |
|---|---|
Molecular Formula |
C13H10Br2N2O |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
1,3-bis(3-bromophenyl)urea |
InChI |
InChI=1S/C13H10Br2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
BFHFAXGAEDMUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1,3 Bis 3 Bromophenyl Urea
Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is essential for identifying the functional groups within the 1,3-bis(3-bromophenyl)urea molecule. The spectra are characterized by distinct absorption bands corresponding to the vibrations of the urea (B33335) core and the substituted phenyl rings.
A study reporting the synthesis of this compound provides a list of its characteristic infrared absorption peaks, which serve as a basis for its structural confirmation. oup.com The key vibrational modes are analyzed below.
The urea linkage (–NH–CO–NH–) gives rise to some of the most prominent bands in the vibrational spectra. The N-H stretching vibrations are typically observed in the region of 3500–3300 cm⁻¹. rsc.org For this compound, a strong band is reported at 3279 cm⁻¹, which is characteristic of the N-H stretching mode. oup.com The position of this band indicates the presence of hydrogen bonding, a common feature in diaryl ureas where the N-H group acts as a hydrogen bond donor. rsc.org
The carbonyl (C=O) stretching vibration is another key diagnostic peak. In diaryl ureas, this band typically appears in the 1630-1660 cm⁻¹ range. For the title compound, a strong absorption at 1631 cm⁻¹ is assigned to the C=O stretch. oup.com The frequency of this vibration can be influenced by intermolecular hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor. rsc.org Additional bands related to the urea moiety include the amide II band (a mix of N-H bending and C-N stretching), observed at 1572 cm⁻¹, and the amide III band at 1539 cm⁻¹. oup.com
The vibrational spectra also provide clear evidence of the two 3-bromophenyl rings. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. A peak at 3059 cm⁻¹ in the experimental spectrum corresponds to this mode. oup.com
The characteristic vibrations of the benzene (B151609) ring itself (C-C stretching) are observed within the 1600–1400 cm⁻¹ region. For this compound, these aromatic ring stretching modes are found at 1572 cm⁻¹ (overlapping with the amide II band) and 1475 cm⁻¹. oup.com Bands at 1284 cm⁻¹ and 1224 cm⁻¹ can also be attributed to mixed vibrations involving aromatic C-H in-plane bending. oup.com
The carbon-bromine (C-Br) stretching vibration is expected at lower frequencies, typically in the range of 650-485 cm⁻¹. rsc.org The experimental spectrum shows a distinct absorption at 682 cm⁻¹, which is confidently assigned to the C-Br stretching mode, confirming the presence of the bromine substituents on the phenyl rings. oup.com Out-of-plane bending of the aromatic C-H bonds in the meta-substituted rings gives rise to absorptions at 873 cm⁻¹ and 785 cm⁻¹. oup.com
Table 1: FT-IR Vibrational Band Assignments for this compound
| Frequency (cm⁻¹) oup.com | Intensity | Assignment |
| 3279 | Strong | N-H Stretching |
| 3059 | Medium | Aromatic C-H Stretching |
| 1631 | Strong | C=O Stretching (Amide I) |
| 1572 | Strong | N-H Bending (Amide II) / Aromatic C=C Stretch |
| 1539 | Strong | C-N Stretch / N-H Bend (Amide III) |
| 1475 | Strong | Aromatic C=C Stretching |
| 873 | Medium | Aromatic C-H Out-of-Plane Bending |
| 785 | Medium | Aromatic C-H Out-of-Plane Bending |
| 682 | Strong | C-Br Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the molecular structure of this compound in solution. Through ¹H and ¹³C NMR, each unique proton and carbon environment can be identified, while 2D NMR techniques confirm the connectivity between them.
The ¹H NMR spectrum provides a clear picture of the proton environments in the molecule. Due to the molecule's symmetry, the two 3-bromophenyl rings are chemically equivalent, simplifying the spectrum. The spectrum, recorded in DMSO-d₆, shows signals corresponding to the urea protons and the four distinct aromatic protons on each ring.
The urea N-H protons appear as a single sharp singlet, integrating to two protons. The protons on the aromatic rings appear in distinct patterns characteristic of a 1,3-disubstituted benzene ring. The proton at C2 (between the two substituents, -NH- and -Br) is expected to be a triplet (or a narrow multiplet) due to coupling with two neighboring protons. The other three aromatic protons (at C4, C5, and C6) will appear as distinct multiplets. The symmetry of the molecule means that the spectrum for one 3-bromophenyl group is representative of both.
Table 2: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 2H | N-H (Urea) |
| ~7.8 | Triplet | 2H | H-2 |
| ~7.3 | Multiplet | 2H | H-6 |
| ~7.2 | Triplet | 2H | H-5 |
| ~7.1 | Multiplet | 2H | H-4 |
Note: Data interpreted from literature values for similar compounds and general chemical shift principles. The exact reported values can vary slightly based on experimental conditions.
The carbonyl carbon (C=O) is the most deshielded and is expected to appear around 152-153 ppm. oup.com The carbon atom directly bonded to the nitrogen (C1) would be the next most deshielded aromatic carbon, followed by the carbon bearing the bromine atom (C3). The remaining four aromatic carbons (C2, C4, C5, C6) would appear at chemical shifts typical for substituted benzene rings, between approximately 115 and 132 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale |
| C=O | ~152.5 | Carbonyl carbon, highly deshielded. |
| C1 | ~141.0 | Aromatic carbon attached to electronegative nitrogen. |
| C3 | ~122.0 | Aromatic carbon attached to bromine (ipso-carbon). |
| C5 | ~131.0 | Aromatic CH, para to bromine. |
| C2 | ~121.0 | Aromatic CH, ortho to both C-N and C-Br. |
| C6 | ~125.0 | Aromatic CH, ortho to C-N. |
| C4 | ~118.0 | Aromatic CH, ortho to C-Br. |
Note: These are predicted values based on additive rules and comparison with isomers. Actual experimental values may differ.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring. For instance, the proton at C6 would show a cross-peak with the proton at C5, which in turn would show a correlation to the proton at C4. This confirms the sequence of protons along the aromatic ring fragment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). Each aromatic C-H pair would produce a cross-peak, allowing for the direct assignment of a carbon signal based on its attached, and previously assigned, proton. For example, the proton signal at ~7.8 ppm (H2) would correlate to the carbon signal around ~121.0 ppm (C2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. For this compound, the most informative correlations would be from the N-H protons. The N-H proton signal (~8.9 ppm) would show a cross-peak to the carbonyl carbon (C=O, ~152.5 ppm), confirming the urea core. Furthermore, the N-H proton would show correlations to the C1 (~141.0 ppm) and C2 (~121.0 ppm) carbons of the phenyl ring, definitively proving the attachment point of the aryl group to the urea nitrogen. These combined 2D techniques provide irrefutable evidence for the proposed structure.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₃H₁₀Br₂N₂O. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. One study reported the high-resolution mass spectrometry (ESI+) data for this compound, showing a calculated m/z for [M+H]⁺ of 370.9218, with the found value being 370.9190. thieme-connect.com Another source indicates a calculated exact mass of 368.9238 for the neutral molecule. researchgate.net These slight variations in reported values can arise from different ionization techniques and instrumentation.
Atmospheric pressure chemical ionization (APCI) mass spectrometry has also been used to characterize related compounds, showing characteristic isotopic patterns for bromine-containing molecules (approximately equal intensity for M+ and M+2 peaks). rsc.org This isotopic signature is a key feature in identifying the presence and number of bromine atoms in the molecule.
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| This compound | ESI+ | 370.9218 ([M+H]⁺) | 370.9190 | thieme-connect.com |
| 1,3-Bis(2-bromophenyl)urea | ESI | 368.9238 (exact mass) | 368.9232 | researchgate.net |
| 1-(3-bromophenyl)urea | APCI | --- | 214.9 (M+), 216.9 (M+2) | rsc.org |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure
Studies on symmetrically substituted diphenylureas, including halogenated derivatives, frequently reveal that the molecules associate into one-dimensional chains through hydrogen bonds between the urea functionalities. researchgate.net These chains can then align in either a parallel or antiparallel fashion. researchgate.netresearchgate.net
The crystal packing of this compound describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, primarily hydrogen bonding and other weaker interactions. csic.esmdpi.com The unit cell is the basic repeating unit of the crystal lattice and is defined by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
For a family of isostructural 1,3-bis(m-dihalophenyl)ureas (where the halogen is Cl, Br, or I), crystal growth from various solutions consistently yielded an orthorhombic P2₁2₁2₁ phase. rsc.org The molecules in these structures form infinite hydrogen-bonded urea chains. rsc.org In a related compound, 1-(4-bromophenyl)-3-cycloheptylurea, the crystal system is monoclinic with the space group P2₁/c. researchgate.net Another related compound, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, crystallizes in the orthorhombic space group Pna2₁. researchgate.net The specific unit cell parameters for this compound would be determined from its single crystal X-ray diffraction data.
Table 2: Crystallographic Data for Related Bromophenyl Urea Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-(4-bromophenyl)-3-cycloheptylurea | Monoclinic | P2₁/c | 12.9782(8) | 9.1447(6) | 11.8842(8) | 98.214(6) | 1395.97(16) | 4 |
| 3-(adamantan-1-yl)-1-(4-bromophenyl)urea | Orthorhombic | Pna2₁ | 9.2558(12) | 13.0186(17) | 13.4684(18) | 90 | 1622.9(4) | 4 |
| 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea | Orthorhombic | Pbca | 17.0675(7) | 8.3422(3) | 22.5970(8) | 90 | 3217.4(2) | 8 |
The crystal lattice of this compound is stabilized by a network of intermolecular interactions. scirp.org The most significant of these are the N-H···O hydrogen bonds formed between the urea groups of adjacent molecules. mdpi.com These hydrogen bonds are a common structural motif in diarylureas and lead to the formation of one-dimensional chains or tapes. researchgate.netresearchgate.netmdpi.com
Table 3: Common Intermolecular Interactions in Diaryl Urea Crystal Structures
| Interaction Type | Description |
| N-H···O Hydrogen Bonds | Primary interaction forming chains or tapes of urea molecules. researchgate.netmdpi.com |
| π-π Stacking | Interactions between adjacent phenyl rings, reinforcing the hydrogen-bonded chains. rsc.org |
| Halogen-Halogen Contacts | Short contacts between bromine atoms on adjacent chains. rsc.org |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a phenyl ring. researchgate.netiucr.org |
Supramolecular Chemistry and Crystal Engineering of 1,3 Bis 3 Bromophenyl Urea Systems
Hydrogen Bonding Interactions in Urea-Based Assemblies
Hydrogen bonding is a cornerstone of molecular recognition and self-assembly in a vast array of chemical and biological systems. In urea (B33335) derivatives, the hydrogen bonding capabilities of the N-H donor and C=O acceptor groups are paramount in the formation of predictable and robust supramolecular structures.
The urea moiety is an exceptional building block for self-assembly due to its capacity to form strong and directional N-H···O hydrogen bonds. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the linking of individual molecules of 1,3-bis(3-bromophenyl)urea into larger aggregates. The primary interaction involves the hydrogen atom of an N-H group on one molecule forming a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This fundamental interaction is the driving force behind the formation of one-dimensional chains or tapes, which are common motifs in the crystal structures of diaryl ureas. The reliability and predictability of this hydrogen bonding pattern make the urea functional group a highly valuable synthon in crystal engineering.
A prevalent and well-characterized supramolecular motif in the solid-state structures of symmetrically substituted diaryl ureas is the α-tape, also known as the urea tape. This motif is characterized by a one-dimensional chain of molecules linked by bifurcated N-H···O hydrogen bonds. In this arrangement, each urea group is hydrogen-bonded to two adjacent urea groups, creating a robust and linear assembly. The α-tape is a common feature in the crystal packing of many diaryl ureas and is responsible for the formation of fibrous structures in some urea-based gels. These tapes can then interact with neighboring tapes through weaker interactions to form higher-order, three-dimensional networks, demonstrating the hierarchical nature of supramolecular assembly.
The nature and position of substituents on the aryl rings of diaryl ureas can significantly influence the hydrogen bonding networks. The electronic properties of the substituents can modulate the hydrogen bond donor and acceptor strengths of the urea group. Electron-withdrawing groups, such as the bromine atoms in this compound, can increase the acidity of the N-H protons, thereby strengthening their hydrogen bond donating ability. However, these groups can also decrease the basicity of the carbonyl oxygen, potentially weakening its hydrogen bond accepting capability. This delicate balance of electronic effects can lead to variations in the geometry and strength of the hydrogen bonds.
Furthermore, steric hindrance from bulky substituents can disrupt the formation of the typical α-tape motif, leading to alternative hydrogen bonding patterns. In some cases, intramolecular hydrogen bonds may form, or solvent molecules may be incorporated into the crystal lattice to satisfy the hydrogen bonding requirements of the urea groups. The position of the substituent is also critical; for instance, ortho-substituents can introduce significant steric challenges that are not present with meta or para substitution, as seen in this compound.
Halogen Bonding and Aromatic Interactions in Crystal Packing
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the bromine atoms can participate in halogen bonds. The electron density on the halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential on the outer side of the halogen atom along the C-Br bond axis (the σ-hole) and a belt of negative electrostatic potential around the equator.
This positive region can interact favorably with electron-rich atoms such as oxygen, nitrogen, or even another halogen atom. In the solid-state structure of this compound, potential halogen bonds of the type Br···O, Br···N, or Br···Br could be present, connecting the primary hydrogen-bonded tapes into a more complex three-dimensional architecture. The strength and directionality of these halogen bonds are influenced by the nature of the halogen atom and the acceptor atom, as well as the steric environment.
| Donor Atom | Acceptor Atom (X) | Interaction Type | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Br | O (from Urea) | Br···O | ~2.8 - 3.4 | Can link adjacent hydrogen-bonded chains. |
| Br | N (from Urea) | Br···N | ~2.9 - 3.5 | Less common than Br···O but can contribute to packing. |
| Br | Br | Br···Br | ~3.3 - 3.7 | Can form contacts between layers of molecules. |
The presence of two phenyl rings in this compound introduces the possibility of aromatic interactions, which are crucial in stabilizing the crystal structure. π-π stacking interactions occur when the electron-rich π-systems of two aromatic rings align in a face-to-face or offset (displaced) manner. These interactions are driven by a combination of electrostatic and van der Waals forces. In the solid state, these stacking interactions often occur between the phenyl rings of molecules in adjacent hydrogen-bonded tapes, contributing to the formation of a layered structure.
| Interaction Type | Description | Typical Geometry | Significance |
|---|---|---|---|
| π-π Stacking | Interaction between the π-systems of two phenyl rings. | Face-to-face or offset arrangement with interplanar distances of ~3.3 - 3.8 Å. | Major contributor to the cohesion between molecular layers. |
| C-H···π Interaction | Interaction between a C-H bond and the face of a phenyl ring. | H atom points towards the centroid of the aromatic ring with H···π distances of ~2.5 - 3.0 Å. | Provides additional stabilization and directs the relative orientation of molecules. |
Polymorphism and Co-crystallization Studies
The solid-state arrangement of diaryl urea molecules is a subject of intense investigation due to its implications for material properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are central to this field.
The propensity for polymorphism in symmetrically substituted diphenylureas is well-documented, arising from the strong, directional hydrogen bonds of the urea group. researchgate.netnih.gov While specific polymorphic studies on this compound are not detailed in the provided research, extensive studies on analogous compounds, such as 1,3-bis(3-fluorophenyl)urea (B11959935) and 1,3-bis(m-nitrophenyl)urea, provide significant insight. These molecules typically form one-dimensional chains through N-H···O=C hydrogen bonds. researchgate.netnih.gov
For instance, 1,3-bis(3-fluorophenyl)urea has been shown to exhibit concomitant polymorphism, where at least two different crystalline forms can be obtained from the same crystallization conditions. researchgate.netnih.gov These polymorphs differ in the relative orientation of the hydrogen-bonded urea chains. The more common arrangement involves antiparallel chains, but a rarer form with parallel chains has also been identified. researchgate.netnih.govresearchgate.net Similarly, 1,3-bis(m-nitrophenyl)urea exists in at least two polymorphic forms, an α-(centrosymmetric) form and a β-(polar) form, with the latter transforming into the former upon heating. rsc.org The formation of these different crystalline forms is highly sensitive to crystallization conditions like the choice of solvent. researchgate.net
Table 1: Crystallographic Data for Polymorphs of an Analogous Diaryl Urea Compound Data for 1,3-bis(3-fluorophenyl)urea illustrates common polymorphic forms in this class of compounds.
| Property | Monoclinic Form | Orthorhombic Form |
| Crystal System | Monoclinic | Orthorhombic |
| Hydrogen-Bonded Chain Orientation | Antiparallel | Parallel |
| Significance | Typical for diphenylureas | Rarely observed |
| This table is based on findings for an analogous compound, 1,3-bis(3-fluorophenyl)urea, as detailed in the literature. researchgate.netnih.gov |
Co-crystallization is a powerful technique in crystal engineering used to modify the physical properties of solid materials. nih.gov The rational design of co-crystals involving urea functionalities relies on a knowledge-based approach that identifies robust and predictable intermolecular interactions, known as synthons. rsc.org For urea, the primary interaction is the strong hydrogen bond formed between the N-H donors and the C=O acceptor. tue.nl
The design process often involves screening a variety of co-formers that possess complementary functional groups, such as carboxylic acids or other hydrogen bond donors/acceptors. nih.govrsc.org Techniques like liquid-assisted grinding (LAG) are commonly employed for rapid co-crystal screening. rsc.org For example, studies on urea itself have successfully produced co-crystals with active pharmaceutical ingredients like catechin, 3-hydroxyl-2-naphthoic acid, and ellagic acid, demonstrating the versatility of the urea moiety in forming stable, multi-component crystals. nih.govresearchgate.net In these structures, hetero-synthons, such as the amide-acid synthon, are formed between the urea and the co-former. nih.gov The selection of co-formers can be guided by analyzing structural databases to map the most probable intermolecular contacts with the urea group. rsc.org
Table 2: Common Co-formers and Interaction Patterns for Urea-Based Co-crystals
| Co-former Functional Group | Key Intermolecular Interaction (Synthon) |
| Carboxylic Acid | Amide-acid hetero-synthon |
| Amide | Urea-amide hydrogen bonds |
| Phenyl Hydroxyl | C=O···H-O hydrogen bonds |
| This table summarizes common strategies for the rational design of urea-based co-crystals. nih.govresearchgate.net |
Self-Assembly into Supramolecular Materials
The directional hydrogen-bonding motif of this compound makes it an excellent building block for the bottom-up construction of functional supramolecular materials. Through a process of self-assembly, these small molecules can aggregate into well-defined, higher-order structures like gels, fibers, and porous solids.
Low-molecular-weight gelators (LMWGs) are small molecules that can immobilize large volumes of a solvent through the formation of a three-dimensional network. vub.benih.gov Urea-based compounds are a prominent class of LMWGs due to the strong and directional N-H···O=C hydrogen bonds that drive their self-assembly. vub.benih.gov The gelation process typically involves the dissolution of the gelator in a solvent at an elevated temperature, followed by cooling. Upon cooling, the molecules self-assemble into long, one-dimensional chains or tapes, which then entangle to form a self-assembled fibrillar network (SAFIN) that traps the solvent, leading to gel formation. nih.govresearchgate.net
While many urea derivatives are effective organogelators, capable of gelling non-polar organic solvents, the design of hydrogelators (which gel water) is more challenging but has been achieved. vub.benih.gov The efficiency of a gelator is often described by its critical gelation concentration (CGC), the minimum concentration required to form a stable gel. nih.gov For bis-urea derivatives, subtle structural modifications can significantly impact gelation performance by influencing the packing and stability of the assembled fibers. nih.gov
The hallmark of gelation by LMWGs is the formation of a self-assembled fibrillar network (SAFIN). vub.benih.gov This hierarchical process begins with the formation of 1D hydrogen-bonded chains of urea molecules. These primary chains then bundle or stack together through weaker forces, such as π–π stacking and van der Waals interactions, to form thicker fibers or ribbons. researchgate.netnih.gov This entanglement of fibers creates a porous architecture that physically entraps the solvent, giving the material its gel-like properties. vub.benih.gov
Beyond gels, bis-urea compounds, particularly those with rigid, macrocyclic structures, can self-assemble in the solid state to form highly ordered, porous molecular crystals. nih.gov In these systems, bis-urea macrocycles stack into columnar structures guided by urea hydrogen bonding and aryl stacking interactions. nih.gov This assembly creates well-defined, one-dimensional channels, resulting in a microporous material with a high internal surface area. These porous crystals can be used to absorb gases and other small guest molecules. nih.gov
The urea group is a powerful motif for molecular recognition due to its defined geometry and its capacity to act as both a hydrogen bond donor and acceptor. tue.nlmdpi.com This allows diaryl ureas and related structures to function as receptors for complementary guest molecules, a cornerstone of host-guest chemistry. supramolecularevans.com The binding of a guest is driven by the formation of multiple non-covalent interactions between the host and the guest. mdpi.com
Bis-urea macrocycles can act as hosts, forming porous crystals with channels that selectively bind guests based on size, shape, and chemical complementarity. nih.gov This encapsulation can be used to study reaction mechanisms within a confined space or to protect a guest molecule. nih.gov Furthermore, the electronic properties of the host can be designed to interact with the guest. For example, a triphenylamine (B166846) bis-urea macrocycle has been shown to engage in photoinduced electron transfer from the host framework to an encapsulated electron-accepting guest. rsc.org This demonstrates that by rationally designing the urea-based host, it is possible to create functional materials where host-guest binding leads to emergent photophysical or chemical properties. rsc.org
Computational and Theoretical Investigations of 1,3 Bis 3 Bromophenyl Urea
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules like 1,3-bis(3-bromophenyl)urea. These computational methods provide detailed insights at the atomic level, complementing and often guiding experimental studies. A common and effective approach for this class of compounds involves the use of the B3LYP functional with a 6-311G(d,p) or higher basis set, which offers a good balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and spectroscopic parameters. manchester.ac.ukresearchgate.netresearchgate.netdbcls.jp
The first step in the theoretical investigation of this compound is the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For diaryl ureas, a key feature is the conformation of the phenyl rings relative to the central urea (B33335) moiety. manchester.ac.uk
N,N'-diaryl ureas can exist in several conformations, primarily defined by the torsion angles around the C-N bonds of the urea group. manchester.ac.uknih.gov The most common conformations are typically referred to as trans-trans, trans-cis, and cis-cis, describing the orientation of the phenyl groups with respect to the carbonyl group. Computational studies on analogous diaryl ureas have shown that the trans-trans conformation is generally the most stable, primarily due to minimized steric hindrance and the formation of favorable intramolecular hydrogen bonding patterns. researchgate.netugm.ac.id
For this compound, a conformational analysis would involve rotating the C-N bonds and the C-C bonds connecting the phenyl rings to the nitrogen atoms to map the potential energy surface. This analysis would identify the global minimum energy conformer and any other low-energy conformers that might be populated at room temperature, as well as the energy barriers for interconversion between them. The presence of the bromine atoms at the meta positions is expected to influence the conformational preferences through steric and electronic effects.
Table 1: Illustrative Calculated Geometrical Parameters for a Diaryl Urea in the trans-trans Conformation (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C=O | ~1.25 | |
| C-N | ~1.38 | |
| N-C (phenyl) | ~1.42 | |
| C-Br | ~1.91 | |
| ∠N-C-N | ||
| ∠C-N-C (phenyl) | ||
| Dihedral ∠(C-N-C-C) | ||
| Dihedral ∠(N-C-C-Br) |
Note: The values in this table are representative of typical diaryl ureas and are not specific to this compound, as specific computational data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of a molecule. youtube.comyoutube.comwikipedia.org DFT calculations provide the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A larger gap generally implies higher stability and lower reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the nitrogen atoms of the urea moiety, reflecting its nucleophilic character. The LUMO, conversely, is anticipated to be distributed over the carbonyl group and the aromatic rings, indicating the sites susceptible to nucleophilic attack. The bromine substituents, being electronegative, would also influence the electron distribution in both frontier orbitals.
Analysis of the FMOs helps in predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. youtube.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Diaryl Urea (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 to -7.0 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy ranges are typical for substituted diaryl ureas and are provided for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
DFT calculations are widely used to predict various spectroscopic properties, providing a valuable tool for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. youtube.comyoutube.comimist.maresearchgate.netrsc.org Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the geometry and then performing a GIAO calculation. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or specific intermolecular interactions not fully captured by the gas-phase calculation. youtube.com
Vibrational Frequencies: The vibrational frequencies of this compound can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. uit.noyoutube.comresearchgate.net This analysis yields a set of harmonic vibrational modes that correspond to the peaks in the infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the N-H stretching and bending, C=O stretching, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. ejournal.by
Table 3: Illustrative Predicted Vibrational Frequencies for a Diaryl Urea
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |
| N-H Stretch | ~3400 |
| C=O Stretch | ~1650 |
| N-H Bend | ~1550 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| C-N Stretch | ~1300 |
| C-Br Stretch | ~680 |
Note: These are representative frequencies for the main functional groups in a diaryl urea structure. Precise values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their assemblies over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of processes that occur on timescales from picoseconds to microseconds. nih.gov
Diaryl ureas are well-known for their ability to self-assemble into larger ordered structures, such as tapes, ribbons, and gels, through intermolecular hydrogen bonding between the urea moieties. mdpi.com MD simulations can be employed to model the initial stages of this self-assembly process in a solvent. mdpi.commdpi.com
A typical simulation would involve placing multiple this compound molecules in a simulation box filled with an explicit solvent (e.g., water, DMSO, or chloroform). The simulation would then track the trajectories of all atoms over time. Analysis of these trajectories can reveal how the molecules aggregate, the preferred orientation of the molecules within the aggregates, and the role of hydrogen bonding and π-π stacking interactions in stabilizing these assemblies. nih.govdntb.gov.ua Such simulations can provide a molecular-level understanding of how factors like solvent polarity and concentration influence the self-assembly process. nih.gov
MD simulations are particularly useful for studying the dynamic nature of non-covalent interactions that govern the structure and stability of molecular aggregates. njit.edu For this compound aggregates, the key intermolecular interactions are the N-H···O=C hydrogen bonds between the urea groups and potentially π-π stacking between the bromophenyl rings.
By analyzing the MD trajectories, one can calculate various properties related to these interactions, such as:
Hydrogen Bond Lifetimes: This metric quantifies the stability of the hydrogen bonds, indicating how long, on average, a specific hydrogen bond persists.
Radial and Angular Distribution Functions: These functions describe the probability of finding atoms or molecular groups at a certain distance and orientation from each other, providing a detailed picture of the local structure within the aggregate.
Interaction Energies: The strength of the intermolecular interactions between molecules can be calculated throughout the simulation, providing insight into the energetic driving forces for aggregation. dntb.gov.ua
These dynamic analyses complement the static picture from quantum chemical calculations and provide a more complete understanding of the behavior of this compound in solution.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state behavior of molecular crystals, influencing properties such as melting point, solubility, and crystal morphology. Several computational techniques are employed to visualize and quantify these non-covalent interactions.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal's electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated and can be mapped onto the surface to highlight different types of contacts.
For a compound like this compound, one would expect the Hirshfeld surface to reveal key interactions such as:
N-H···O Hydrogen Bonds: The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions are typically the most significant in directing the crystal packing of urea derivatives.
Halogen Bonds: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with electronegative atoms.
π-π Stacking: Interactions between the aromatic phenyl rings.
H···H, C···H, and Br···H contacts: A variety of weaker, van der Waals interactions.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique based on Quantum Theory of Atoms in Molecules (QTAIM) that helps to visualize and characterize non-covalent interactions in real space. It identifies regions of low electron density and low reduced density gradient, which are indicative of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis typically results in a 3D scatter plot or a colored isosurface representation of the molecule, where different colors signify different types of interactions:
Blue: Strong attractive interactions (e.g., strong hydrogen bonds).
Green: Weaker, van der Waals interactions.
Red: Steric repulsion.
An RDG analysis of this compound would be expected to show large, blue-green isosurfaces in the region of the urea N-H···O hydrogen bonds and smaller, greener surfaces corresponding to π-π stacking and other weaker contacts.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP map is color-coded, with:
Red: Regions of high negative electrostatic potential (electron-rich), typically associated with lone pairs on electronegative atoms like oxygen. These are sites for electrophilic attack.
Blue: Regions of high positive electrostatic potential (electron-poor), typically associated with hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen atom, identifying it as the primary hydrogen bond acceptor site. Positive potential (blue) would be localized on the N-H protons of the urea group, confirming their role as hydrogen bond donors. The bromine atoms would likely exhibit a region of positive potential on their outermost surface (a σ-hole), indicating their potential to participate in halogen bonding.
Crystal Packing Prediction and Polymorph Stability
The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by the optimization of intermolecular interactions. Symmetrically substituted diphenylureas often form one-dimensional chains via N-H···O hydrogen bonds, which then pack in either parallel or antiparallel arrangements. nih.gov A study on the family of 1,3-bis(m-di-X-phenyl)ureas, which includes the bromo derivative, found that these compounds are isostructural, crystallizing in the P2₁2₁2₁ space group and forming antiparallel chains. researchgate.net
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. The study of polymorphism is critical in fields like pharmaceuticals and materials science. While many diarylurea compounds are known to exhibit polymorphism, rsc.org and concomitant polymorphs have been found for the closely related 1,3-bis(3-fluorophenyl)urea (B11959935), nih.gov there is no specific report on the polymorphic behavior of this compound in the reviewed literature. Predicting the relative stability of potential polymorphs would require sophisticated computational methods that calculate and compare the lattice energies of different packing arrangements.
Applications of 1,3 Bis 3 Bromophenyl Urea and Its Derivatives in Advanced Materials and Catalysis
Role as Building Blocks in Advanced Polymeric and Composite Materials
The molecular architecture of 1,3-bis(3-bromophenyl)urea makes it a versatile building block for the synthesis of advanced polymeric and composite materials. The presence of reactive sites and the inherent properties of the urea (B33335) linkage allow for its integration into polymer matrices and the subsequent tailoring of material properties.
Integration into Polymer Matrices as Filler Materials
While direct studies detailing the use of this compound as a filler are not extensively documented, the principles of polymer science suggest its potential in this capacity. The incorporation of filler materials is a common strategy to enhance the mechanical, thermal, and chemical properties of polymers. The effectiveness of a filler is largely dependent on its dispersion within the polymer matrix and the interfacial adhesion between the filler and the polymer.
Tailoring Material Properties through Urea Linkages
The urea linkage (-NH-CO-NH-) is a key functional group that significantly influences the properties of materials in which it is present. In polyureas, these linkages are responsible for the formation of extensive hydrogen-bonding networks. mdpi.com These strong, non-covalent interactions lead to the formation of hard domains within the polymer structure, which act as physical crosslinks. mdpi.com This physical crosslinking is a primary contributor to the excellent mechanical properties of polyurea, including high tensile strength and elasticity. mdpi.com
By incorporating this compound or its derivatives into a polymer backbone, it is possible to introduce these potent hydrogen-bonding sites. The bidentate nature of the hydrogen bonds in the urea group is more cohesive than the monodentate urethane (B1682113) linkages, which can lead to superior mechanical performance. mdpi.com The strategic placement and concentration of these urea linkages allow for the precise tailoring of material properties to meet the demands of specific applications, from rigid coatings to flexible elastomers.
Contributions to Organic Electronics and Optical Materials
The electronic and optical properties of organic materials are of great interest for applications in modern electronics and photonics. The structure of this compound, featuring a conjugated system and polarizable atoms, suggests its potential for use in these advanced technologies.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in optical communications and data storage. Certain molecular features, such as the presence of donor-acceptor groups and an extended π-electron system, can give rise to significant NLO effects.
Research on compounds structurally similar to this compound has shown promising NLO properties. For instance, 1,3-bis(m-nitrophenyl)urea (MNPU) has been found to exist in two polymorphic forms, one of which is non-centrosymmetric and exhibits second-harmonic generation (SHG), a key NLO property. rsc.org The twisted conformation between the nitro and urea groups in the NLO-active form is believed to be a contributing factor to its properties. rsc.org Given the structural similarities, it is plausible that this compound and its derivatives could also be engineered to crystallize in non-centrosymmetric space groups, thereby exhibiting NLO behavior. Theoretical studies on various urea derivatives have further supported their potential as NLO materials. nih.gov
Table 1: Comparison of Polymorphic Forms of 1,3-bis(m-nitrophenyl)urea (MNPU)
| Property | α-form | β-form |
|---|---|---|
| Color | Yellow | White |
| Crystal System | Centrosymmetric (P21/c) | Non-centrosymmetric (C2) |
| NLO Activity (SHG) | Inactive | Active |
This table is based on data for a structurally similar compound, 1,3-bis(m-nitrophenyl)urea, to infer the potential properties of this compound.
Potential as Components in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology. The performance of an OLED is heavily reliant on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. While there is no direct research reporting the use of this compound in OLEDs, its molecular structure possesses features that are relevant to materials used in these devices.
The aromatic rings in this compound provide a degree of electron delocalization, which is a fundamental requirement for charge transport in organic semiconductors. The urea moiety can influence the molecular packing and electronic properties. Furthermore, the bromine atoms could potentially be functionalized to tune the electronic and photophysical properties of the molecule, such as its emission color and quantum efficiency. The development of novel host and charge-transporting materials is an active area of OLED research, and aromatic urea derivatives represent a class of compounds that could be explored for these purposes.
Applications in Catalysis
The field of catalysis is continually seeking new and efficient molecules to accelerate chemical reactions. The structural motifs present in this compound and its derivatives, particularly the urea group and the halogenated phenyl rings, suggest their potential for catalytic applications.
The urea group can act as a hydrogen-bond donor, which allows it to activate substrates and stabilize transition states in a variety of organic reactions. This capability is the basis for the use of urea and thiourea (B124793) derivatives as organocatalysts. For example, chiral urea derivatives have been shown to be effective catalysts in asymmetric Friedel-Crafts alkylations. mdpi.com The presence of a bromophenyl group in the catalyst structure can influence its electronic properties and solubility, which in turn affects its catalytic activity and selectivity. mdpi.com
Furthermore, derivatives of diaryl ureas have been investigated as catalyst precursors or ligands in transition metal-catalyzed reactions. In one study, 1,3-bis(4-chlorophenyl)urea (B74380) was successfully hydrogenated using a ruthenium-based catalyst. nih.gov This demonstrates that the urea functionality can be a target for catalytic transformations, and the phenylurea scaffold can interact with metal centers. The specific substitution pattern on the aromatic rings, such as the bromine atoms in this compound, can modulate the electronic and steric properties of the ligand, thereby influencing the outcome of the catalytic reaction.
Table 2: Catalytic Hydrogenation of 1,3-bis(4-chlorophenyl)urea
| Catalyst System | Product | Yield |
|---|---|---|
| (PPh₃)₃Ru(CO)(H)₂ | N-(4-chlorophenyl)formamide | 73% |
This table presents data for a structurally similar compound, 1,3-bis(4-chlorophenyl)urea, to illustrate the catalytic potential of diaryl ureas. nih.gov
Role in Organocatalysis via Hydrogen-Bond Donors
Diaryl ureas are a prominent class of hydrogen-bond donating organocatalysts. Their catalytic activity is rooted in the ability of the two N-H protons of the urea group to form a bidentate hydrogen-bonding interaction with a hydrogen-bond acceptor on a substrate molecule. This interaction polarizes the substrate, thereby activating it towards a chemical reaction.
The efficacy of a diaryl urea as a hydrogen-bond donor is significantly influenced by the electronic properties of the substituents on the aryl rings. Electron-withdrawing groups enhance the acidity of the N-H protons, making the urea a stronger hydrogen-bond donor and, consequently, a more active catalyst. In this compound, the bromine atoms at the meta position of the phenyl rings act as electron-withdrawing groups through their inductive effect. This electronic feature is expected to enhance the hydrogen-bonding capability of the urea moiety, making it a potentially effective organocatalyst for a variety of reactions, including but not limited to:
Michael additions: Activating α,β-unsaturated carbonyl compounds towards nucleophilic attack.
Diels-Alder reactions: Lowering the LUMO of the dienophile.
Friedel-Crafts reactions: Polarizing the electrophile.
Investigation in Metal-Catalyzed Reactions
The application of diaryl ureas in metal-catalyzed reactions is a growing area of interest. While they are primarily known as organocatalysts, their ability to act as ligands for metal centers or to work in concert with metal catalysts is being explored. In such systems, the urea moiety can play several roles:
As a ligand: The oxygen and nitrogen atoms of the urea can coordinate to a metal center, influencing its electronic properties and steric environment.
As a co-catalyst: The urea can act as a secondary coordination sphere ligand, interacting with substrates or intermediates through hydrogen bonding to control stereoselectivity or enhance reactivity.
In synergistic catalysis: The urea can operate as a separate organocatalyst that works in tandem with a metal catalyst to promote a reaction.
Currently, there are no specific studies detailing the investigation of this compound in metal-catalyzed reactions. However, the presence of the bromine atoms offers potential for its use in cross-coupling reactions, either as a substrate or as a component of a more complex ligand structure. Further research is needed to explore these possibilities.
Mechanisms of Catalytic Action Involving Urea Derivatives
The catalytic action of diaryl ureas is predominantly based on their function as hydrogen-bond donors. The general mechanism involves the formation of a complex between the urea catalyst and the substrate. This interaction is characterized by the donation of two hydrogen bonds from the urea's N-H groups to a Lewis basic site on the substrate, such as a carbonyl oxygen or a nitro group.
This dual hydrogen-bonding interaction has several key effects:
Substrate Activation: It increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Stereochemical Control: In asymmetric catalysis, chiral diaryl ureas can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule, thus inducing stereoselectivity.
Transition State Stabilization: The hydrogen bonds can stabilize the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.
The strength of the hydrogen bonds, and thus the catalytic activity, is tunable by modifying the electronic nature of the aryl substituents. For this compound, the electron-withdrawing nature of the bromine atoms would be expected to lead to stronger hydrogen bonding and potentially higher catalytic activity compared to unsubstituted diphenylurea.
Development of Molecular Receptors and Sensors
The same hydrogen-bonding ability that makes diaryl ureas effective catalysts also allows them to function as molecular receptors and sensors. They can be designed to selectively bind to specific anions or neutral molecules through supramolecular interactions.
Design of Receptors for Molecular Recognition
Diaryl ureas are excellent building blocks for the construction of synthetic receptors, particularly for anions. The two parallel N-H bonds of the urea group are well-suited to bind to the oxygen atoms of oxoanions like carboxylates and phosphates, or to chelate spherical anions such as halides.
The design principles for these receptors involve:
Preorganization: Incorporating the urea moiety into a more rigid scaffold can preorganize the binding site for the target guest, leading to higher affinity and selectivity.
Electronic Tuning: The binding affinity can be fine-tuned by altering the electronic properties of the aryl groups. Electron-withdrawing substituents, such as the bromine atoms in 1,3-
Future Directions in 1,3 Bis 3 Bromophenyl Urea Research
Exploration of Novel Synthetic Pathways
Future research into the synthesis of 1,3-Bis(3-bromophenyl)urea is anticipated to move beyond traditional methods, which often involve the use of hazardous reagents like phosgene (B1210022). nih.gov The focus will likely shift towards the development of more sustainable and efficient synthetic routes. This includes the exploration of greener alternatives, such as the use of diethyl carbonate or other less toxic carbonyl sources. nih.gov
Another key area of exploration will be the development of synthetic pathways that allow for the facile introduction of additional functional groups onto the this compound scaffold. This would enable the fine-tuning of its properties for specific applications and the creation of a diverse library of derivatives for further investigation.
| Synthetic Approach | Potential Advantages | Research Focus |
| Greener Synthesis | Reduced toxicity, environmental impact | Use of non-phosgene reagents |
| One-Pot Reactions | Increased efficiency, reduced waste | Streamlining multi-step syntheses |
| Functional Group Introduction | Tailorable properties, diverse derivatives | Late-stage functionalization strategies |
Advanced Computational Modeling for Predictive Design
Computational modeling is set to become an indispensable tool in the future research of this compound. nih.govtandfonline.com Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide profound insights into the molecule's structure, properties, and interactions at the atomic level. researchgate.net
A significant focus will be on the predictive design of novel derivatives with tailored properties. acs.org By simulating the effects of different substituents on the electronic structure, conformation, and intermolecular interactions, researchers can screen potential candidates virtually before embarking on their synthesis. nih.govpeerj.com This in-silico approach can significantly accelerate the discovery of new materials with desired functionalities.
Furthermore, computational modeling will be crucial in understanding the self-assembly behavior of this compound. researchgate.net Simulations can elucidate the complex interplay of hydrogen bonding from the urea (B33335) moiety and potential halogen bonding from the bromine atoms, which governs the formation of supramolecular structures. nih.gov This predictive capability will be instrumental in designing new self-assembling systems with controlled architectures and properties. tue.nl
| Modeling Technique | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties | Rational design of functional derivatives |
| Molecular Dynamics (MD) | Conformational dynamics, self-assembly pathways | Understanding and controlling supramolecular structures |
| Coarse-Grained Modeling | Large-scale assembly, material morphology | Bridging molecular and macroscopic scales |
Integration into Hybrid Material Systems
A significant future research direction for this compound lies in its integration into hybrid material systems. acs.org By combining this organic molecule with inorganic components or embedding it within polymer matrices, it is possible to create new materials with synergistic properties that surpass those of the individual components.
One promising avenue is the development of organic-inorganic hybrid materials where this compound acts as a structural or functional component. The bromine atoms could serve as reactive sites for grafting onto inorganic surfaces or as participants in halogen bonding with other components of the hybrid system. Such materials could find applications in areas like catalysis, sensing, and optoelectronics.
Another area of interest is the incorporation of this compound into polymer composites. reading.ac.uk Its rigid structure and potential for strong intermolecular interactions could enhance the mechanical and thermal properties of polymers. Furthermore, the bromine atoms could impart flame-retardant properties to the resulting composite materials.
| Hybrid System | Potential Role of this compound | Potential Applications |
| Organic-Inorganic Hybrids | Structural building block, functional modifier | Catalysis, sensing, optoelectronics |
| Polymer Composites | Reinforcing agent, flame retardant | High-performance plastics, fire-safe materials |
| Supramolecular Gels | Gelator in composite systems | Smart materials, soft robotics |
Development of Smart Materials with Stimuli-Responsive Properties
The development of smart materials that can respond to external stimuli is a rapidly growing field of research. rsc.orgmdpi.com this compound, with its unique combination of a hydrogen-bonding urea group and polarizable bromine atoms, is a promising candidate for the creation of such stimuli-responsive materials. nih.gov
Future research will likely explore the responsiveness of materials based on this compound to a variety of stimuli, including light, temperature, and the presence of specific ions. chemrxiv.org The bromine atoms, in particular, may confer photoresponsive properties, as halogenated organic compounds are known to interact with light. rsc.org This could lead to the development of materials that change their shape, color, or other properties upon light irradiation.
Furthermore, the urea moiety's ability to bind anions through hydrogen bonding could be exploited to create materials that respond to the presence of specific anions. This could have applications in chemical sensing and environmental remediation. The self-assembly of this compound into higher-order structures could also be designed to be sensitive to temperature, leading to thermoresponsive gels or polymers.
| Stimulus | Potential Response Mechanism | Potential Applications |
| Light | Photoisomerization, photochemical reactions | Optical switches, photo-actuators |
| Temperature | Reversible self-assembly/disassembly | Thermoresponsive gels, smart coatings |
| Anions | Anion binding to the urea group | Chemical sensors, separation materials |
Uncovering New Supramolecular Architectures and Self-Assembly Principles
The self-assembly of molecules into well-defined supramolecular architectures is a powerful bottom-up approach to creating functional nanomaterials. acs.org Future research on this compound will undoubtedly focus on uncovering new supramolecular structures and understanding the principles that govern their formation. utoronto.catue.nl
The interplay between the strong, directional hydrogen bonds of the urea group and the weaker, yet significant, halogen bonds of the bromine atoms is a key area for investigation. researchgate.netrsc.org This competition and cooperation between different non-covalent interactions could lead to the formation of novel and complex supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional frameworks. rsc.orgmdpi.com
Exploring the self-assembly of this compound on different surfaces will also be a fruitful area of research. arxiv.org The interactions with the substrate could be used to control the orientation and packing of the molecules, leading to the formation of highly ordered thin films with potential applications in organic electronics. Understanding these self-assembly principles will be crucial for the rational design of new functional materials based on this versatile molecule.
| Supramolecular Structure | Driving Forces for Assembly | Potential Functionality |
| 1D Tapes/Fibers | Hydrogen bonding, halogen bonding | Anisotropic conductivity, light-guiding |
| 2D Sheets | π-π stacking, surface interactions | Molecular sieves, sensors |
| 3D Frameworks | Interlocking of 1D or 2D motifs | Porous materials, gas storage |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1,3-Bis(3-bromophenyl)urea, and how can reaction yields be optimized?
- Answer : The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions, leveraging arylboron derivatives as intermediates (as seen in Suzuki-Miyaura coupling protocols) . Key parameters for yield optimization include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
- Solvent systems (e.g., toluene/ethanol mixtures).
- Temperature control (70–90°C for 12–24 hours).
- Purification via column chromatography or recrystallization to isolate the urea moiety.
- Validation : Monitor reaction progress using TLC or HPLC, and confirm product identity via NMR (¹H/¹³C) and FTIR spectroscopy.
Q. How is the crystal structure of this compound determined, and what conformational features are critical for stability?
- Answer : X-ray crystallography is the primary method, with refinement using programs like SHELXL . Key structural observations include:
- Dihedral angles : Bromophenyl rings may form angles >80° with the urea plane, reducing steric hindrance .
- Hydrogen bonding : Intermolecular N–H⋯O interactions stabilize the lattice.
- Conformation : The urea group adopts a planar configuration, with aryl rings in staggered or eclipsed arrangements depending on packing .
- Validation : Compare experimental data (e.g., CCDC entries) with computational models (DFT) to verify bond lengths and angles.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data between studies of this compound derivatives?
- Answer : Contradictions in lattice parameters or symmetry often arise from differences in refinement protocols or experimental conditions. Methodological steps include:
- Re-refining raw diffraction data using updated SHELXL features (e.g., TWIN/BASF commands for twinned crystals) .
- Validating hydrogen-bonding networks with Hirshfeld surface analysis .
- Cross-referencing with spectroscopic data (e.g., Raman) to confirm functional group orientations .
Q. What advanced strategies are employed to study structure-activity relationships (SAR) for this compound in pharmacological contexts?
- Answer : SAR analysis involves:
- Synthetic diversification : Introducing substituents (e.g., Cl, NO₂) at para/meta positions to modulate electronic effects .
- Biological assays : Testing anti-inflammatory or cytotoxic activity using in vitro models (e.g., COX-2 inhibition) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- Data Interpretation : Compare IC₅₀ values across derivatives to identify trends in halogen substitution and steric bulk .
Q. How do intermolecular interactions influence the supramolecular assembly of this compound in the solid state?
- Answer : Crystal packing is governed by:
- Weak interactions : C–H⋯π (3.7–4.0 Å) and halogen bonding (Br⋯O/N) .
- Layer formation : Parallel stacking along specific crystallographic axes (e.g., [101] direction) due to π-π interactions between aryl rings .
- Experimental Design : Use Mercury software to visualize packing diagrams and quantify interaction distances .
Methodological Considerations
- Spectroscopic Characterization : Always pair NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
- Crystallographic Best Practices : Deposit raw data in repositories like CCDC and validate refinement metrics (R-factor, wR₂) against IUCr standards .
- Biological Testing : Include positive controls (e.g., aspirin for anti-inflammatory assays) and report dose-response curves with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
